5-(Furan-2-yl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(furan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGYPMBOOVLXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303907 | |
| Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16303-60-9 | |
| Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16303-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,2′-Bifuran]-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This method provides a straightforward route to formylate furan derivatives .
Another method involves the use of furan as a starting material, which undergoes formylation using DMF-d7 and oxalyl chloride (COCl)2. This reaction yields the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
5-(Furan-2-yl)furan-2-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The compound can be synthesized through methods such as the Vilsmeier-Haack reaction, which is efficient for formylation of furan derivatives.
Polymer Production
The compound is also valuable in the production of polymers. Its reactivity enables it to participate in polymerization reactions, leading to the development of new materials with desirable properties. The ability to modify its structure further enhances its utility in creating specialized polymers for industrial applications.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that furan derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound could be explored for use in medical applications aimed at combating infections.
Anticancer Research
The compound has been investigated for its anticancer properties. Furan derivatives are known to interact with biological molecules, potentially leading to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may influence cell signaling pathways associated with cancer progression.
Industrial Applications
Dyes and Fragrances
In the industrial sector, this compound is utilized in the production of dyes and fragrances. Its unique aromatic structure allows it to impart color and scent characteristics that are desirable in consumer products. The versatility of furan derivatives makes them suitable for a wide range of formulations.
Renewable Resource Utilization
The synthesis of this compound from biomass highlights its potential as a renewable resource. The ability to derive furan compounds from carbohydrates aligns with the growing interest in sustainable chemistry and green materials. This aspect positions this compound as a candidate for developing bio-based chemicals that can replace petroleum-derived substances .
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)furan-2-carbaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities .
Comparison with Similar Compounds
Data Tables
Table 1: Melting Points and Yields of Selected Derivatives
Table 2: Thermodynamic Properties of Nitrophenyl Derivatives (298 K)
| Compound | ΔsubH° (kJ/mol) | ΔsubG° (kJ/mol) | Vapor Pressure (Pa) |
|---|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carbaldehyde | 92.1 | 64.1 | 0.12 |
| 5-(3-Nitrophenyl)furan-2-carbaldehyde | 95.2 | 63.5 | 0.15 |
| 5-(4-Nitrophenyl)furan-2-carbaldehyde | 98.4 | 62.3 | 0.18 |
Data sourced from
Biological Activity
5-(Furan-2-yl)furan-2-carbaldehyde, also known as furan-2-carbaldehyde, is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 16303-60-9 |
| Appearance | Yellow liquid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound exhibits:
- Antimicrobial Activity : Studies have shown that derivatives of furan-based compounds can inhibit the growth of bacteria and fungi. For example, thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1 μg/mL .
- Antitumor Activity : Research indicates that furan derivatives can exhibit cytotoxic effects on cancer cell lines. In vitro studies showed that certain synthesized derivatives had IC50 values ranging from 7.69 μM to 13.36 μM against various cancer cell lines, indicating potent antitumor properties .
Biological Activity Overview
The biological activities of this compound and its derivatives can be summarized as follows:
| Activity Type | Target/Effect | IC50/MIC Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 1 μg/mL |
| Antifungal | Candida albicans | MIC = 5 μg/mL |
| Antitumor | HuTu80 cell line | IC50 = 13.36 μM |
| Radical Scavenging | DPPH radical scavenging | IC50 = 40.9 μg/mL |
Case Studies
- Antimicrobial Properties : A study conducted on thiosemicarbazone derivatives derived from furan-2-carbaldehyde highlighted their effectiveness against various bacterial strains. The most potent derivative exhibited an MIC comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
- Antitumor Activity : Research involving the evaluation of several furan derivatives for cytotoxicity revealed that certain compounds exhibited significant antiproliferative effects against human cancer cell lines, including prostate and colon cancer cells . The structure-activity relationship (SAR) analysis provided insights into how modifications to the furan structure enhanced biological activity.
- Environmental Applications : Beyond pharmacological uses, compounds like this compound are being explored for their potential in creating bio-based materials and polymers, leveraging their chemical properties for sustainable applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
